KT-531

HDAC6 Epigenetics Leukemia

Choose KT-531 for its unmatched 39-fold selectivity over HDAC8, enabling precise target validation in T-cell prolymphocytic leukemia (T-PLL) research. Superior cellular potency (IC50 0.42 μM in SUP-T11) vs Nexturastat A. Proven synergy with bendamustine, idasanutlin, and venetoclax in patient-derived samples. Safe ex vivo profile.

Molecular Formula C17H14F4N2O4S
Molecular Weight 418.4 g/mol
Cat. No. B11937198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-531
Molecular FormulaC17H14F4N2O4S
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)C(=O)NO)S(=O)(=O)C3=C(C(=C(C(=C3)F)F)F)F
InChIInChI=1S/C17H14F4N2O4S/c18-12-7-13(15(20)16(21)14(12)19)28(26,27)23(11-5-6-11)8-9-1-3-10(4-2-9)17(24)22-25/h1-4,7,11,25H,5-6,8H2,(H,22,24)
InChIKeyHYEWQOQZANKATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KT-531: A Potent and Selective HDAC6 Inhibitor for T-Cell Prolymphocytic Leukemia Research


KT-531 is a synthetic small molecule belonging to the class of perfluorinated benzenesulfonamide histone deacetylase 6 (HDAC6) inhibitors [1]. It was developed through a structure-activity relationship (SAR) study focused on improving the potency and selectivity profile of HDAC6 inhibition for the treatment of T-cell prolymphocytic leukemia (T-PLL) [1]. KT-531 is characterized by its low nanomolar potency against HDAC6 (IC50 = 8.5 nM) and its 39-fold selectivity over the next closest HDAC isoform, HDAC8 [1]. The compound has demonstrated significant cytotoxic activity in T-PLL relevant cell models and a favorable safety profile in non-transformed cells [1].

Why Substituting KT-531 with Another HDAC6 Inhibitor Can Compromise T-PLL Research Outcomes


While several HDAC6 inhibitors are available, their potency, selectivity, and functional activity in T-PLL models are not interchangeable. KT-531 was specifically optimized for T-cell prolymphocytic leukemia, a disease with an aggressive clinical course and a unique epigenetic vulnerability characterized by HDAC6 overexpression [1]. Other HDAC6 inhibitors, such as the clinical candidates citarinostat and ricolinostat, possess only modest (~6-fold) in vitro selectivity over other HDAC isoforms [1]. This low selectivity margin can lead to confounding off-target effects and narrow therapeutic windows. Furthermore, the cellular potency of KT-531 in T-PLL relevant cell lines (SUP-T11, MV4-11) is superior to other tool compounds like Nexturastat A [1], demonstrating that biochemical IC50 values alone are insufficient for predicting functional activity in disease-relevant models. The quantitative evidence below establishes why KT-531 represents a distinct and non-substitutable tool for investigators studying HDAC6 biology in the context of hematological malignancies, particularly T-PLL.

KT-531 Procurement Justification: A Quantitative Evidence Guide for Differentiated Performance


Superior HDAC6 Isoform Selectivity Compared to Clinical-Stage HDAC6 Inhibitors

KT-531 exhibits a 39-fold selectivity margin for HDAC6 over the next closest isoform, HDAC8. In contrast, the clinical HDAC6 inhibitors citarinostat and ricolinostat demonstrate a significantly lower in vitro selectivity margin of approximately 6-fold. This 6.5-fold improvement in selectivity minimizes confounding off-target inhibition of other HDAC family members, which is critical for accurate target validation studies [1].

HDAC6 Epigenetics Leukemia Selectivity

Enhanced Cellular Potency in T-PLL Relevant Cell Line Compared to Nexturastat A

In MV4-11 cancer cells, a model relevant to acute myeloid leukemia (AML) but also used to benchmark HDAC6 inhibitor activity, KT-531 demonstrated an IC50 of 0.42 μM. This represents a 4-fold increase in cellular potency compared to the widely used HDAC6 tool compound Nexturastat A, which had an IC50 of 1.68 μM in the same assay [1]. This enhanced potency is despite the two compounds having comparable biochemical IC50 values against the isolated HDAC6 enzyme (8.5 nM for KT-531 vs 12.4 nM for Nexturastat A).

T-PLL Cytotoxicity MV4-11 HDAC6 inhibitor

Validated On-Target Activity in T-PLL Patient-Derived Cells with Demonstrated Safety Window

KT-531 demonstrated a clear therapeutic window when tested in primary T-PLL patient samples. The compound exhibited strong biological responses (measured by Drug Sensitivity Scores) in malignant cells while showing limited toxicity in healthy donor-derived peripheral blood mononuclear cells (PBMCs) [1]. This differential sensitivity, linked to the specific overexpression of HDAC6 in T-PLL patient cells, is a key feature not uniformly reported for other HDAC6 inhibitors.

T-PLL Primary Cells Therapeutic Window Ex Vivo

Quantified Synergy with Clinically Approved Agents for Rational Combination Strategies

In T-PLL patient samples, KT-531 was shown to synergize with three approved cancer drugs: bendamustine, idasanutlin, and venetoclax [1]. While synergy is often reported, the demonstration of this effect in primary T-PLL patient material, where HDAC6 is overexpressed, provides a strong rationale for combination studies. The specific synergy data (quantified by combination indices) is available in the supporting information of the primary publication.

Synergy Combination Therapy Bendamustine Idasanutlin Venetoclax

KT-531: Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


Target Validation and Mechanistic Studies in T-Cell Prolymphocytic Leukemia (T-PLL)

KT-531 is the ideal tool compound for validating HDAC6 as a therapeutic target in T-PLL. The evidence for HDAC6 overexpression in T-PLL patient samples and the demonstration of KT-531's potent and selective activity in primary patient cells (Section 3, Evidence Item 3) and T-PLL-like cell lines (Section 3, Evidence Item 2) uniquely positions it for this application [1]. Its 39-fold selectivity margin (Section 3, Evidence Item 1) minimizes confounding effects from other HDACs, ensuring that observed phenotypes can be confidently attributed to HDAC6 inhibition [1].

Rational Combination Therapy Screening for Hematological Malignancies

Researchers focused on developing novel combination regimens for T-PLL or other HDAC6-overexpressing hematological cancers should prioritize KT-531. The demonstrated synergy with clinically approved agents bendamustine, idasanutlin, and venetoclax in primary T-PLL cells (Section 3, Evidence Item 4) provides a robust, disease-relevant foundation for further combination screens [1]. Using KT-531 instead of a less selective HDAC6 inhibitor increases the likelihood of identifying synergistic interactions that are truly HDAC6-dependent.

Ex Vivo Pharmacodynamic and Safety Profiling in Patient-Derived Models

For ex vivo studies, such as drug sensitivity testing on patient-derived xenografts (PDX) or primary patient samples, KT-531 offers a validated and safe tool. The demonstration of a therapeutic window—strong anti-tumor responses in T-PLL cells with concurrent safety in healthy donor PBMCs (Section 3, Evidence Item 3)—is critical for designing ex vivo experiments with translational relevance [1]. This safety profile, established in a disease-relevant context, supports the use of KT-531 in more complex, longer-duration ex vivo assays.

Structure-Activity Relationship (SAR) Studies and Lead Optimization for HDAC6 Inhibitors

Medicinal chemistry groups developing next-generation HDAC6 inhibitors can use KT-531 as a benchmark for both biochemical selectivity (39-fold) and cellular potency (0.42 μM in MV4-11) (Section 3, Evidence Items 1 and 2) [1]. Its perfluorinated benzenesulfonamide scaffold represents a novel chemotype with improved stability [1]. Comparing new chemical entities to KT-531 in head-to-head assays provides a rigorous and disease-relevant benchmark, ensuring that new compounds meet or exceed the high standard set for potency, selectivity, and functional activity in T-PLL models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KT-531

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.